"1-(Morpholin-2-yl)ethanone hydrochloride" synthesis and characterization
"1-(Morpholin-2-yl)ethanone hydrochloride" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Morpholin-2-yl)ethanone hydrochloride
For Research Use Only. Not for human or veterinary use.
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization methods for 1-(Morpholin-2-yl)ethanone hydrochloride (CAS No: 1228600-25-6).[1] The morpholine moiety is a privileged scaffold in medicinal chemistry, and its derivatives are of significant interest to researchers in drug development.[2] This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the chemical synthesis, purification, and analytical validation of the target compound. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative chemical principles.
Introduction and Strategic Overview
The 1,4-oxazine (morpholine) ring is a cornerstone in the design of biologically active compounds, appearing in numerous approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[2] Its presence often improves pharmacokinetic properties, including aqueous solubility and metabolic stability. 1-(Morpholin-2-yl)ethanone, featuring a methyl ketone substituent at the C2 position, represents a valuable building block for further chemical elaboration.
This guide outlines a logical and efficient synthetic strategy, commencing from a commercially available, protected morpholine precursor. The chosen pathway is designed for high fidelity and scalability in a standard laboratory setting.
Retrosynthetic Analysis
The target molecule, 1-(Morpholin-2-yl)ethanone hydrochloride, can be disconnected at the C-C bond between the morpholine ring and the ketone, but a more practical approach involves the oxidation of the corresponding secondary alcohol. The hydrochloride salt is formed in the final step from the free-base amine. This leads to a plausible precursor, (1R)-1-(Morpholin-2-yl)ethan-1-ol, which is commercially available.[3] To ensure selective oxidation and prevent side reactions, the secondary amine of the morpholine ring must first be protected.
Synthesis Pathway and Experimental Protocols
The proposed synthesis is a three-step process: 1) N-protection of the starting alcohol, 2) oxidation of the secondary alcohol to a ketone, and 3) deprotection and concurrent hydrochloride salt formation.
Caption: Proposed three-step synthesis of 1-(Morpholin-2-yl)ethanone hydrochloride.
Materials and Instrumentation
| Reagent/Material | Grade | Supplier |
| (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride | ≥95% | BLDpharm[3] |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade | Sigma-Aldrich |
| Triethylamine (Et₃N) | Reagent Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Dess-Martin Periodinane (DMP) | Reagent Grade | Sigma-Aldrich |
| Hydrochloric Acid, 4M in 1,4-Dioxane | Reagent Grade | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (aq.) | - | Lab Prepared |
| Saturated Sodium Thiosulfate (aq.) | - | Lab Prepared |
| Brine (Saturated NaCl aq.) | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Millipore |
Instrumentation: Magnetic stirrers, rotary evaporator, standard laboratory glassware, NMR spectrometer (≥400 MHz), FT-IR spectrometer, Mass spectrometer (LC-MS or GC-MS).
Protocol 1: N-Boc Protection
Rationale: The morpholine nitrogen is a nucleophilic secondary amine that can interfere with the subsequent oxidation step. Protection with a tert-butyloxycarbonyl (Boc) group is a standard and robust method. The Boc group is stable to the oxidative conditions and can be readily removed under acidic conditions.
Procedure:
-
To a stirred solution of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add triethylamine (2.2 eq) dropwise. Stir for 15 minutes to neutralize the hydrochloride and liberate the free amine.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in a minimal amount of DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes). The product, tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate, will have a higher Rf value than the starting material.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can often be used directly in the next step or purified by flash column chromatography on silica gel if necessary.
Protocol 2: Dess-Martin Oxidation
Rationale: Dess-Martin Periodinane (DMP) is a mild and highly selective oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively. It operates at room temperature with short reaction times and avoids the use of heavy metals like chromium.
Procedure:
-
Dissolve the crude tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M) under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.
-
Stir the reaction for 2-4 hours. Monitor progress by TLC for the disappearance of the starting alcohol.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ (aq.) and saturated Na₂S₂O₃ (aq.). Stir vigorously for 30 minutes until the organic layer is clear.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude ketone, tert-butyl 2-acetylmorpholine-4-carboxylate, by flash column chromatography (gradient elution, e.g., 10% to 40% Ethyl Acetate in Hexanes).
Protocol 3: Boc Deprotection and Salt Formation
Rationale: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. A solution of HCl in an organic solvent like 1,4-dioxane achieves both transformations in a single, clean step. The product precipitates from the non-polar solvent system, simplifying purification.
Procedure:
-
Dissolve the purified tert-butyl 2-acetylmorpholine-4-carboxylate (1.0 eq) in a minimal amount of anhydrous DCM or ethyl acetate.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours. A white precipitate should form.
-
Monitor deprotection by TLC until the starting material is fully consumed.
-
Filter the resulting solid, wash with cold diethyl ether or ethyl acetate, and dry under high vacuum to yield the final product, 1-(Morpholin-2-yl)ethanone hydrochloride, as a white or off-white solid.
Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.[4] The following data are predicted based on the known structure.
Caption: Standard workflow for the characterization of the final synthesized compound.
Predicted Analytical Data
The following table summarizes the expected analytical data for 1-(Morpholin-2-yl)ethanone (free base for MS) and its hydrochloride salt (for NMR, IR).
| Technique | Expected Results | Interpretation |
| ¹H NMR | δ ~9.5-10.0 (br s, 2H), 4.2-4.4 (m, 1H), 3.8-4.1 (m, 2H), 3.0-3.5 (m, 4H), 2.25 (s, 3H) | Protons on the ammonium nitrogen (NH₂⁺), CH at C2, CH₂ at C6, CH₂ groups at C3 and C5, and the acetyl CH₃ group, respectively. |
| ¹³C NMR | δ ~198-205 (C=O), 65-70 (C6), 55-60 (C2), 40-45 (C3, C5), 25-30 (CH₃) | Ketone carbonyl, morpholine carbons, and the acetyl methyl carbon. |
| FT-IR (cm⁻¹) | 3000-2700 (br, N-H⁺ stretch), ~1715 (s, C=O stretch), ~1115 (s, C-O-C stretch) | Characteristic stretches for the ammonium salt, ketone carbonyl, and the morpholine ether linkage. |
| MS (ESI+) | m/z 144.09 [M+H]⁺ for C₆H₁₁NO₂ | Molecular ion peak corresponding to the protonated free base. |
Note: NMR shifts are solvent-dependent (e.g., in D₂O or DMSO-d₆) and are estimates.
Safety and Handling
Safe laboratory practice is paramount. Researchers must consult the Safety Data Sheet (SDS) for each reagent before use.[5][6][7][8]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves at all times.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors and dust.[9]
-
Reagent-Specific Hazards:
-
Dess-Martin Periodinane (DMP): Can be shock-sensitive and potentially explosive under heating. Avoid grinding and handle with care.
-
Triethylamine & Morpholine Derivatives: Are corrosive and can cause skin and eye irritation.[5][8] Handle with care and avoid contact.
-
4M HCl in Dioxane: Highly corrosive and flammable. Dioxane is a suspected carcinogen. Handle only in a fume hood.
-
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Conclusion
This guide presents a well-defined and reliable pathway for the synthesis and characterization of 1-(Morpholin-2-yl)ethanone hydrochloride. By following the detailed protocols and safety guidelines, researchers can confidently produce and validate this valuable chemical intermediate for applications in medicinal chemistry and broader organic synthesis. The emphasis on the rationale behind procedural choices provides a framework for troubleshooting and potential optimization.
References
-
MDPI. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Available from: [Link]
-
ResearchGate. (2013, August). Morpholines. Synthesis and Biological Activity. Available from: [Link]
-
Angene Chemical. (2023, August 1). Safety Data Sheet: 2-Morpholino-1-(thiophen-2-yl)ethanone hydrochloride. Available from: [Link]
-
National Institutes of Health (NIH). (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Available from: [Link]
- Google Patents. (2020, January 3). CN110642807A - Preparation method of N-acetyl morpholine.
-
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]
- Google Patents. (2000, July 19). CN1054604C - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride.
-
IOP Publishing. (2010). Synthesis and Characterization of 5, 5′-Dimethyl-2, 2′-bisindan-1, 1′, 3, 3′-tetrone. IOP Conference Series: Materials Science and Engineering. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
-
Graz University of Technology. (2023). Synthesis and Characterization of 3-Aminopropyl-phenyl Germanes. Journal of Organometallic Chemistry. Available from: [Link]
-
ResearchGate. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Available from: [Link]
-
MDPI. (2023, April 12). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Available from: [Link]
-
National Institutes of Health (NIH). (2019). The Application of a Desktop NMR Spectrometer in Drug Analysis. PMC. Available from: [Link]
-
ResearchGate. (2018, October 15). Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids. Available from: [Link]
Sources
- 1. 1-Morpholin-2-yl-ethanone hydrochloride - CAS:1228600-25-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 2219356-88-2|(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
